Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s trifluoromethyl and oxadiazole groups are of interest due to their potential bioactivity. These groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is explored for its potential therapeutic effects. Its structural components suggest it may have applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-(trifluoromethyl)-1,3,4-oxadiazole can be prepared by reacting trifluoroacetic acid hydrazide with a suitable carboxylic acid derivative.
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Piperidine Derivative Synthesis: : The piperidine ring can be introduced by reacting the oxadiazole intermediate with a piperidine derivative. This step may involve nucleophilic substitution reactions under basic conditions.
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Sulfonylation: : The sulfonyl group is introduced by reacting the piperidine-oxadiazole intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
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Esterification: : Finally, the ester group is formed by esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Methyl 4-((4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)sulfonyl)benzoate: Similar structure but with a different oxadiazole isomer.
Uniqueness
Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to the specific positioning of the trifluoromethyl group and the oxadiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O5S/c1-26-14(23)11-2-4-12(5-3-11)28(24,25)22-8-6-10(7-9-22)13-20-21-15(27-13)16(17,18)19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJARESOBBQHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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